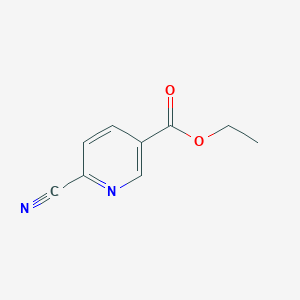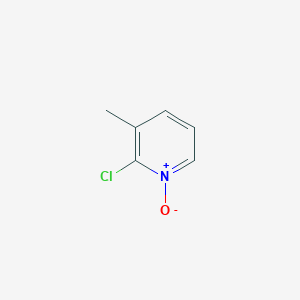
1-Naphthyl-4-nitrophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Naphthyl-4-nitrophenyl ketone is C17H11NO3 . The InChI code is 1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Naphthyl-4-nitrophenyl ketone are not detailed in the search results, it’s worth noting that the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
Physical And Chemical Properties Analysis
1-Naphthyl-4-nitrophenyl ketone is a yellow crystalline substance with a melting point of 132-134°C. The molecular weight is 277.28 .
Applications De Recherche Scientifique
Application in Pharmaceutical Synthesis
- Specific Scientific Field: Pharmaceutical Synthesis
- Summary of the Application: (S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .
- Results or Outcomes: The outcomes of this application are the production of statins, which are widely used to lower cholesterol levels in the body .
Application in Catalytic Transfer Hydrogenation
- Specific Scientific Field: Catalytic Transfer Hydrogenation
- Summary of the Application: This compound has been used in the field of catalytic transfer hydrogenation . Transfer hydrogenation is a process where a metal catalyst abstracts a hydride and a proton from a hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process is popular as it avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .
- Methods of Application or Experimental Procedures: In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone . A number of cheap chemicals can be used as hydrogen donors, with propan-2-ol and a formic acid/triethylamine mixture being the most representative .
- Results or Outcomes: This complex exhibited excellent catalytic efficiency in the reduction of 1-naphthyl ketones . By employing S/C ratios of 1000, enantioselectivities up to >99% coupled with 100% conversions were attained .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: This compound is used as a reagent in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones . It is used for the construction of new organic molecules .
- Results or Outcomes: The outcomes of this application are the production of various organic compounds .
Propriétés
IUPAC Name |
naphthalen-1-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJBQZSHWHGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284499 |
Source


|
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyl-4-nitrophenyl ketone | |
CAS RN |
42495-51-2 |
Source


|
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42495-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenyl(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














